Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-
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Overview
Description
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- is a compound with the molecular formula C13H24Si2. It is a member of the silane family, which are silicon analogs of alkanes. This compound is characterized by the presence of a phenylmethylene group and two trimethylsilyl groups attached to a 1,3-propanediyl backbone. Silanes are known for their versatility in various chemical reactions and applications, particularly in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- typically involves the hydrosilylation of phenylmethylene compounds with trimethylsilyl reagents. One common method is the reaction of phenylmethylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- involves its ability to form stable bonds with various substrates. The silicon atoms in the compound can interact with oxygen, nitrogen, and other elements, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as surface modification and polymerization .
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar in structure but contains an ethynyl group instead of a phenylmethylene group.
Phenylsilane: Contains a single phenyl group attached to silicon.
Diphenylsilane: Contains two phenyl groups attached to silicon.
Uniqueness
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of both phenylmethylene and trimethylsilyl groups allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
201344-76-5 |
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Molecular Formula |
C16H28Si2 |
Molecular Weight |
276.56 g/mol |
IUPAC Name |
trimethyl-[3-phenyl-2-(trimethylsilylmethyl)prop-2-enyl]silane |
InChI |
InChI=1S/C16H28Si2/c1-17(2,3)13-16(14-18(4,5)6)12-15-10-8-7-9-11-15/h7-12H,13-14H2,1-6H3 |
InChI Key |
HOSKDOFSBAKADW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(=CC1=CC=CC=C1)C[Si](C)(C)C |
Origin of Product |
United States |
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